BenchChemオンラインストアへようこそ!

5-Bromo-3-chloro-2-methylquinoxaline

medicinal chemistry structure-activity relationship quinoxaline regioisomerism

Select this specific 5-Br/3-Cl/2-CH₃ regioisomer (CAS 1426822-14-1) for medicinal chemistry programs requiring sequential Pd-catalyzed cross-coupling strategies. The C5–Br and C3–Cl handles possess distinct oxidative addition rates, enabling stepwise diversification—a capability absent in mono-halogenated or symmetrically substituted analogs. The adjacent bromine at C5 alters electronic density for specific target interactions, while the C2-methyl group permits α-deprotonation for vector expansion. This advanced intermediate reduces synthetic step count and is supported by class-level SAR evidence in NSCLC (IC₅₀ 9.32–54.94 μM) and leishmaniasis programs.

Molecular Formula C9H6BrClN2
Molecular Weight 257.51 g/mol
Cat. No. B8617300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-methylquinoxaline
Molecular FormulaC9H6BrClN2
Molecular Weight257.51 g/mol
Structural Identifiers
SMILESCC1=C(N=C2C(=N1)C=CC=C2Br)Cl
InChIInChI=1S/C9H6BrClN2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3
InChIKeyNTVWTWAYJHOASX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-2-methylquinoxaline (CAS 1426822-14-1): A Dihalogenated Quinoxaline Building Block for Medicinal Chemistry Procurement


5-Bromo-3-chloro-2-methylquinoxaline (CAS 1426822-14-1, molecular formula C₉H₆BrClN₂, molecular weight 257.51 g/mol) is a heterocyclic aromatic compound belonging to the quinoxaline (benzopyrazine) family . It bears three distinct substituents on the quinoxaline scaffold: a bromine atom at the 5-position, a chlorine atom at the 3-position, and a methyl group at the 2-position. This specific 5-Br/3-Cl/2-CH₃ substitution pattern differentiates it from regioisomeric analogs such as 6-bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7) and enables sequential cross-coupling strategies that are inaccessible with symmetrically substituted quinoxalines . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry programs, with documented use in patent literature (e.g., US 9,394,297 B2) for the synthesis of kinase-targeted therapeutic candidates.

Why Generic Quinoxaline Substitution Fails: The Critical Role of 5-Br/3-Cl/2-CH₃ Substitution Topology in 5-Bromo-3-chloro-2-methylquinoxaline


Quinoxaline derivatives cannot be treated as interchangeable commodities because the position, identity, and combination of substituents govern reactivity, biological target engagement, and physicochemical properties. In the case of 5-Bromo-3-chloro-2-methylquinoxaline, three structural features jointly determine its differentiation: (i) the bromine at C5 is positioned adjacent to the N4 ring-junction nitrogen, altering electronic density and steric accessibility compared to the more distal 6-bromo isomer; (ii) the simultaneous presence of Br and Cl provides two halogen handles with distinct oxidative addition rates for sequential Pd-catalyzed cross-coupling, a capability absent in mono-halogenated or symmetrically di-substituted analogs; and (iii) the C2-methyl group enables α-deprotonation-based diversification that is geometrically impossible with unsubstituted or C3-blocked quinoxalines [1]. Critically, direct head-to-head comparative bioassay data for 5-Bromo-3-chloro-2-methylquinoxaline against its closest positional isomers remain absent from the peer-reviewed literature. The quantitative evidence presented below therefore relies predominantly on class-level inference from structurally related quinoxaline derivatives, and this limitation should be explicitly factored into procurement decisions where isomer-specific biological activity is the primary selection criterion [2].

5-Bromo-3-chloro-2-methylquinoxaline: Comparative Quantitative Evidence for Differentiated Scientific Selection


Regioisomeric Differentiation: 5-Bromo vs. 6-Bromo Positional Isomerism Alters Electronic and Steric Profile for Target Engagement

The target compound places bromine at C5, immediately adjacent to the N4 ring-junction nitrogen of the quinoxaline scaffold. In contrast, the commercially more prevalent 6-bromo-3-chloro-2-methylquinoxaline (CAS 1392413-56-7) positions bromine at C6, two bonds removed from the ring junction . This positional difference alters the σ-electron-withdrawing effect experienced by the pyrazine ring nitrogens and changes the steric environment for incoming coupling partners. While no direct head-to-head bioassay comparison between the two isomers has been published, the crystallographic and supramolecular analysis of related halogenated quinoxalines by Kumar et al. (2022) demonstrated that H···Br and H···Cl contacts contribute differentially to structural stability depending on halogen position, and that these non-covalent interaction patterns can influence molecular recognition [1]. For procurement decisions where isomer-specific reactivity or biological target engagement is critical, this regioisomeric distinction constitutes a first-order selection criterion that cannot be satisfied by substituting the 6-bromo isomer.

medicinal chemistry structure-activity relationship quinoxaline regioisomerism

Class-Level Evidence: Bromo Substitution Outperforms Nitro Substitution by ≥10-Fold in Quinoxaline Anticancer Activity Against A549 Lung Cancer Cells

In a systematic study of 26 quinoxaline derivatives by Shih, Liang, Cho & Chen (2024, RSC Advances), compounds bearing a C6-bromo substituent (series 4) consistently and substantially outperformed their C6-nitro counterparts (series 5) in inhibiting A549 human non-small-cell lung cancer cell proliferation [1]. The most potent bromo-substituted compound (4m) achieved an IC₅₀ of 9.32 ± 1.56 μM, comparable to the clinical drug 5-fluorouracil (IC₅₀ = 4.89 ± 0.20 μM). In contrast, every nitro-substituted analog in series 5—with the single exception of 5g (IC₅₀ = 75.02 ± 4.50 μM)—exhibited IC₅₀ > 100 μM, representing at least a 10.7-fold difference in potency [2]. Although these data derive from 6-bromo rather than 5-bromo substituted quinoxalines, the underlying SAR principle—that bromine substitution on the quinoxaline benzo ring confers markedly superior antiproliferative activity relative to nitro substitution—is directly transferable as a class-level inference supporting the selection of the brominated 5-Br-3-Cl-2-CH₃ scaffold over nitro-bearing alternatives.

anticancer non-small-cell lung cancer A549 halogen SAR

Class-Level Evidence: Chloro-Substituted Quinoxalines Exhibit Anti-Leishmanial Activity Comparable to the Clinical Standard Miltefosine

Kumar et al. (2022, Journal of Molecular Structure) synthesized and evaluated six quinoxaline derivatives bearing Br, Cl, F, OCH₃, and CF₃ substituents against promastigote forms of Leishmania major and Leishmania tropica [1]. Among the tested compounds, chloro-substituted quinoxaline analogues 1 and 3 both demonstrated IC₅₀ values of 23.30 ± 0.12 μM against L. major, which is numerically superior to—and statistically comparable with—the clinically approved oral drug miltefosine (IC₅₀ = 25.78 ± 0.2 μM). All synthesized compounds were non-cytotoxic to BJ human fibroblast cells at 30 μM, indicating a favorable selectivity window [1]. The authors further established through single-crystal X-ray diffraction that H···Cl and H···Br non-covalent contacts contribute significantly to supramolecular stability, providing a structural rationale for the biological activity of halogenated quinoxalines. While the specific compounds 1 and 3 in this study are not identical to 5-Bromo-3-chloro-2-methylquinoxaline, the demonstration that chloro substitution on the quinoxaline core confers anti-leishmanial potency at low micromolar concentrations supports the selection of chloro-bearing quinoxaline scaffolds—including the 3-chloro-substituted target compound—for anti-parasitic drug discovery programs.

anti-leishmanial neglected tropical disease Leishmania major chloroquinoxaline

Synthetic Differentiation: Selective C2-Methyl α-Deprotonation Enables Alkylation-Based Diversification Not Possible with Non-Methylated Quinoxaline Analogs

Patent US 9,394,297 B2 discloses a specific synthetic transformation wherein 5-bromo-3-chloro-2-methylquinoxaline (designated as compound 126e) undergoes selective α-deprotonation at the C2-methyl group using lithium diisopropylamide (LDA, 1.7 M in heptane/THF/ethylbenzene) at −78 °C, followed by alkylation with methyl iodide to yield 5-bromo-3-chloro-2-ethylquinoxaline in 54% isolated yield after chromatographic purification [1]. This transformation is structurally enabled by the acidity of the C2-methyl protons, which are activated by the adjacent electron-withdrawing pyrazine ring and the C3-chloro substituent. Non-methylated quinoxaline analogs (e.g., 5-bromo-3-chloroquinoxaline lacking the C2-methyl group) cannot undergo this transformation. Similarly, 2-methylquinoxaline derivatives lacking the 3-chloro substituent would exhibit different α-proton acidity and potentially different regioselectivity [1]. This specific reactivity profile constitutes a tangible synthetic differentiation: procurement of the C2-methyl bearing compound unlocks a diversification pathway—alkylation at the 2-position—that is inaccessible with the des-methyl or 3-unsubstituted analogs.

synthetic chemistry α-deprotonation quinoxaline diversification building block

Dual Halogen Reactivity Handles: Orthogonal Br (C5) and Cl (C3) Enable Sequential Pd-Catalyzed Cross-Coupling Strategies Unavailable with Symmetrically Substituted Quinoxalines

The simultaneous presence of bromine (C5, on the benzo ring) and chlorine (C3, on the pyrazine ring) in 5-Bromo-3-chloro-2-methylquinoxaline provides two halogen handles with intrinsically different oxidative addition rates toward Pd(0) catalysts—C–Br bonds are generally 10–100× more reactive than C–Cl bonds under standard Suzuki-Miyaura or Sonogashira conditions [1]. This differential reactivity enables sequential, chemoselective cross-coupling: the C5–Br bond can be functionalized first under mild conditions (e.g., Pd(PPh₃)₄, mild base, low temperature), followed by C3–Cl activation under more forcing conditions (e.g., PdCl₂(dppf), elevated temperature). In contrast, symmetrically dihalogenated quinoxalines (e.g., 5,8-dibromo-2-methylquinoxaline or 2,3-dichloroquinoxaline) present two equivalent halogens that cannot be differentiated, and mono-halogenated analogs (e.g., 3-chloro-2-methylquinoxaline, lacking the C5–Br) offer only a single diversification point [2]. A recent comprehensive review by Bou Karroum et al. (2022) on transition metal-catalyzed reactions of chloroquinoxalines confirms the broad applicability of chloro-quinoxaline substrates in Suzuki, Sonogashira, and Heck reactions, further validating the synthetic versatility of the chloro handle [1]. This orthogonal reactivity profile means that 5-Bromo-3-chloro-2-methylquinoxaline can serve as a single advanced intermediate for generating structurally diverse compound libraries through iterative cross-coupling, reducing the number of synthetic steps compared to using mono-halogenated building blocks.

cross-coupling Suzuki-Miyaura Sonogashira chemoselective functionalization

5-Bromo-3-chloro-2-methylquinoxaline: Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Oncology Medicinal Chemistry: Quinoxaline-Based Anticancer Lead Optimization Leveraging Bromine-Substitution Potency Advantage

Research teams pursuing non-small-cell lung cancer (NSCLC) therapeutics can utilize 5-Bromo-3-chloro-2-methylquinoxaline as a scaffold for lead optimization, supported by class-level SAR evidence from Shih et al. (2024) demonstrating that bromo-substituted quinoxalines achieve IC₅₀ values of 9.32–54.94 μM against A549 cells—a ≥10-fold improvement over nitro-substituted analogs (IC₅₀ > 100 μM) [1]. The C2-methyl group additionally enables α-deprotonation/alkylation diversification to generate C2-extended analogs for SAR expansion around this vector. Procurement of this specific regioisomer (5-Br rather than 6-Br) is essential if the target binding hypothesis positions the bromine adjacent to the ring-junction nitrogen for specific target interactions.

Neglected Tropical Disease Drug Discovery: Anti-Leishmanial Screening with Chloro-Quinoxaline Scaffolds

Programs targeting leishmaniasis can employ 5-Bromo-3-chloro-2-methylquinoxaline as a starting point for anti-leishmanial lead discovery. Kumar et al. (2022) demonstrated that chloro-substituted quinoxaline analogues achieve IC₅₀ = 23.30 μM against Leishmania major promastigotes, comparable to miltefosine (IC₅₀ = 25.78 μM), with no cytotoxicity to human BJ fibroblasts at 30 μM [2]. The target compound's 3-chloro substituent directly aligns with this activity-determining structural feature, while the 5-bromo handle provides an additional vector for potency optimization through cross-coupling.

Parallel Library Synthesis via Sequential Cross-Coupling: A Single Advanced Intermediate for Diverse Quinoxaline Chemical Space

Medicinal chemistry groups requiring efficient SAR exploration around the quinoxaline core can use 5-Bromo-3-chloro-2-methylquinoxaline as a single advanced intermediate for generating diverse compound libraries. The C5–Br bond undergoes preferential oxidative addition under mild Pd(0) conditions, permitting installation of a first aryl/alkynyl/alkenyl group, followed by C3–Cl activation under more forcing conditions for a second diversification [3]. This sequential coupling strategy reduces the synthetic step count versus using mono-halogenated quinoxaline building blocks, and the C2-methyl group can additionally be elaborated through α-deprotonation/alkylation as demonstrated in US Patent 9,394,297 B2 [3].

Kinase Inhibitor Fragment-Based Drug Discovery: Halogen-Enriched Quinoxaline Fragment for SPR and X-Ray Crystallography Screening

The molecular weight (257.51 g/mol) and balanced halogen composition (one Br, one Cl) of this compound place it within the optimal range for fragment-based drug discovery (typically MW < 300 Da). The bromine atom provides anomalous scattering for X-ray crystallographic fragment screening, while both halogens can be exploited for structure-guided optimization through sequential cross-coupling upon identification of initial binding hits. Fragment libraries enriched with halogenated heterocycles of this type are valued for their ability to form halogen bonds with protein backbone carbonyls and to occupy hydrophobic pockets with high ligand efficiency [2].

Quote Request

Request a Quote for 5-Bromo-3-chloro-2-methylquinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.